molecular formula C21H12Cl3N3 B3051115 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine CAS No. 3114-54-3

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine

Cat. No.: B3051115
CAS No.: 3114-54-3
M. Wt: 412.7 g/mol
InChI Key: HNUCWEZQTAGOAW-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine is a chemical compound characterized by a triazine ring substituted with three 4-chlorophenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine typically involves the cyclotrimerization of nitriles. One common method is the reaction of 4-chlorobenzonitrile in the presence of a catalyst such as aluminum chloride (AlCl3) under reflux conditions. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazine ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions to facilitate nucleophilic substitution.

    Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield tris(4-aminophenyl)triazine derivatives.

Scientific Research Applications

2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of high-performance materials, including flame retardants and UV stabilizers.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, these compounds can interact with enzymes or receptors, modulating their activity. The triazine ring’s electron-deficient nature allows it to form stable complexes with electron-rich species, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

Comparison: Compared to its analogs, 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4,6-tris(4-chlorophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUCWEZQTAGOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274609
Record name 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-54-3
Record name 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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